1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
Description
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic piperazine derivative characterized by two key structural motifs: a 2,5-dimethoxybenzyl group at the N1 position and a 3-methylcyclohexyl substituent at the N4 position. The dimethoxybenzyl moiety introduces electron-rich aromaticity, while the 3-methylcyclohexyl group contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-6-18(13-16)22-11-9-21(10-12-22)15-17-14-19(23-2)7-8-20(17)24-3/h7-8,14,16,18H,4-6,9-13,15H2,1-3H3 |
InChI Key |
UCKWNIGSCCMYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Preparation of 2,5-Dimethoxybenzyl Chloride: This intermediate is synthesized by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Formation of 1-(2,5-Dimethoxybenzyl)piperazine: The 2,5-dimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(2,5-dimethoxybenzyl)piperazine.
Alkylation with 3-Methylcyclohexyl Bromide: Finally, 1-(2,5-dimethoxybenzyl)piperazine is alkylated with 3-methylcyclohexyl bromide in the presence of a strong base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced under hydrogenation conditions to form a saturated piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(2,5-dimethoxybenzyl)-4-(3-methylcyclohexyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 2,5-dimethoxybenzyl group distinguishes it from analogs with 2,4- or 3,5-dimethoxy substitutions, which may alter receptor binding kinetics .
- Molecular Weight : The target compound (344.50 g/mol) is lighter than trimethoxybenzyl derivatives (416.52 g/mol, ), suggesting better bioavailability.
Pharmacological and Functional Comparisons
Receptor Affinity and CNS Activity
- Dopamine D2 Receptor : Analogous compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high D2 affinity (Ki < 50 nM) . The target compound’s dimethoxybenzyl group may similarly engage orthosteric or allosteric binding sites, though its cyclohexyl substituent could reduce potency compared to arylpiperazines.
- Psychoactive Potential: Unlike benzylpiperazines (BZP) or phenylpiperazines (TFMPP), which show amphetamine-like effects , the 3-methylcyclohexyl group likely mitigates psychoactivity by reducing aromatic interactions with serotonin receptors (e.g., 5-HT₁A/₂C) .
Antibacterial Activity
- Sulfonamide-bearing piperazines (e.g., 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-oxadiazole derivatives) demonstrate antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) .
Biological Activity
1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine class of derivatives. Its structure includes a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 3-methylcyclohexyl group. The unique combination of these substituents enhances its lipophilicity and potentially its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula for 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine is . The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine |
| Molecular Formula | C20H32N2O2 |
| Molecular Weight | 336.48 g/mol |
| Structure | Structure |
Biological Activities
Research indicates that compounds similar to 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine exhibit various biological activities:
- Anti-inflammatory Activity : Compounds in the piperazine class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar compounds demonstrated up to 87% inhibition of IL-6 at concentrations of 10 μM .
- Antimicrobial Activity : Some derivatives have exhibited potent antimicrobial properties, outperforming standard antibiotics like ciprofloxacin at similar concentrations .
- Neurotransmitter Modulation : Piperazine derivatives can influence neurotransmitter levels, particularly dopamine and serotonin. Increased levels can lead to both desirable effects (e.g., mood enhancement) and adverse effects (e.g., cardiovascular issues) .
The mechanism of action for 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine likely involves:
- Receptor Binding : The compound may interact with various receptors, notably serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood regulation and cognitive functions .
- Nucleophilic Substitution Reactions : The piperazine nitrogen atoms can participate in nucleophilic substitutions due to their electrophilic nature, facilitating interactions with biological targets.
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives:
- Anti-inflammatory Studies : A series of piperazine derivatives were screened for their ability to inhibit TNF-α and IL-6. Compounds showed significant inhibition rates compared to standard drugs like dexamethasone .
- Neuropharmacological Assessments : Research has demonstrated that piperazine derivatives can enhance dopamine release while inhibiting reuptake, leading to stimulant-like effects similar to amphetamines but with varying side effects depending on the specific derivative used .
Comparative Analysis
The biological activity of 1-(2,5-Dimethoxybenzyl)-4-(3-methylcyclohexyl)piperazine can be compared with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | Anti-inflammatory, neuroactive | Similar structural features |
| 1-Benzyl-4-(3-methylcyclohexyl)piperazine | Limited activity due to lack of methoxy groups | Less lipophilic |
| 1-(3-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine | Moderate antimicrobial activity | Single methoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
